Norbixin

Beschreibung

This compound is under investigation in clinical trial NCT03820245 (Effect of Short-term Annatto Carotenoids Supplementation on Oxidative Stress Status in Healthy Individuals).

This compound has been reported in Bixa orellana with data available.

an annatto compound; RN given refers to all-trans-norbixin (beta-norbixin); 9-cis-norbixin is alpha-norbixin

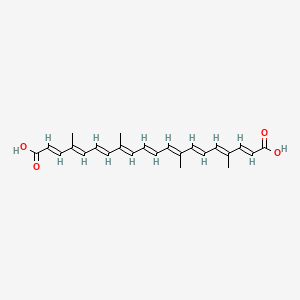

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2E,4E,6E,8E,10E,12E,14E,16E,18E)-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O4/c1-19(11-7-13-21(3)15-17-23(25)26)9-5-6-10-20(2)12-8-14-22(4)16-18-24(27)28/h5-18H,1-4H3,(H,25,26)(H,27,28)/b6-5+,11-7+,12-8+,17-15+,18-16+,19-9+,20-10+,21-13+,22-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVKOASAVGLETCT-UOGKPENDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)O)C=CC=C(C)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(\C=C\C=C(\C=C\C(=O)O)/C)/C)/C=C/C=C(/C=C/C(=O)O)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33261-80-2 (potassium salt), 33261-81-3 (hydrochloride salt) | |

| Record name | Norbixin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20274024 | |

| Record name | all-trans-Norbixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in alcohol, ether, oils, In water, 5.23X10-13 mg/L at 25 °C (estimated) | |

| Record name | Annatto | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7976 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.75X10-11 mm Hg at 25 °C (estimated) | |

| Record name | Annatto | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7976 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow-red solutions or powder /Extract/ | |

CAS No. |

542-40-5, 1393-63-1 | |

| Record name | Norbixin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norbixin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norbixin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15201 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | all-trans-Norbixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Annatto | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,6'-diapo-ψ,ψ-carotenedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORBIXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8M59E17AI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Annatto | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7976 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Chemical Architecture of Norbixin: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Norbixin, a dicarboxylic apocarotenoid derived from the seeds of the annatto tree (Bixa orellana), is a molecule of significant interest in the food and pharmaceutical industries. This guide provides a comprehensive technical overview of the chemical structure of this compound, including its physicochemical properties, spectroscopic data, and established experimental protocols for its isolation and analysis. Furthermore, this document elucidates the molecular mechanism of this compound's interaction with Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of metabolism and inflammation, presenting a potential avenue for therapeutic intervention.

Chemical Identity and Structure

This compound is a polyunsaturated dicarboxylic acid that forms the primary water-soluble coloring component of annatto. Its structure is characterized by a long conjugated polyene chain, which is responsible for its distinct color. The molecule exists as cis and trans isomers, with the cis-isomer being the predominant form found in nature.

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (2E,4E,6E,8E,10E,12E,14E,16E,18E)-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioic acid | [1][2] |

| Chemical Formula | C₂₄H₂₈O₄ | [1][3] |

| Molecular Weight | 380.48 g/mol | [1][3] |

| CAS Number | 542-40-5 | [1][2][3] |

| Physical Appearance | Red to Very Dark Red Solid | [4] |

| Melting Point | 240 °C (decomposes) | [4] |

| Predicted Boiling Point | 640.4 ± 28.0 °C | [4] |

| Predicted Density | 1.069 ± 0.06 g/cm³ | [4] |

| Predicted pKa | 4.39 ± 0.10 | [4] |

| Estimated LogP | 5.532 | [4] |

Spectroscopic and Chromatographic Data

The structural elucidation and quantification of this compound rely on various spectroscopic and chromatographic techniques.

UV-Visible Spectroscopy

This compound exhibits characteristic absorption maxima in the visible region due to its extended π-conjugated system.

| Solvent System | λmax 1 (nm) | λmax 2 (nm) | Reference(s) |

| 0.5% Potassium Hydroxide Solution | ~453 | ~482 | [1][5] |

| Ethanol | 453 | - | [2] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals key functional groups present in its structure.

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| 3302 | -O-H stretching | [2] |

| 2391, 2193 | H-C-H bending | [2] |

| 1635 | Carboxylic C=O stretching | [2] |

| 1396 | Alkene C=C stretching | [2] |

| 1396 | C-H bending of methyl groups | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed ¹H and ¹³C NMR data for this compound are not extensively published, data for the closely related compound, bixin, provides insight into the expected spectral features. The primary difference is the presence of two carboxylic acid groups in this compound compared to one carboxylic acid and one methyl ester in bixin.

Thin-Layer Chromatography (TLC)

TLC is a common method for the qualitative analysis of this compound.

| Stationary Phase | Mobile Phase | Rf Value | Reference(s) |

| Silica Gel | n-butanol, methyl ethyl ketone, and 10% aqueous ammonia (3:2:2 by volume) | ~0.45 | [1][5] |

| Silica Gel | Benzene, ethyl acetate, methanol (3:4:2 by volume) | 0.42 | [2] |

Experimental Protocols

Extraction and Purification of this compound from Bixa orellana Seeds

This protocol describes the extraction of the precursor, bixin, and its subsequent hydrolysis to this compound.

Materials:

-

Bixa orellana seeds

-

Ethanol (96%)

-

Sodium Hydroxide (NaOH), 0.1 M

-

Hydrochloric Acid (HCl), concentrated

-

Soxhlet apparatus

-

Water bath

-

Filtration apparatus

-

Milling equipment

Procedure:

-

Extraction of Bixin:

-

Place 200 g of dried and ground Bixa orellana seeds into the thimble of a Soxhlet apparatus.[6]

-

Add 1000 mL of 96% ethanol to the round-bottom flask.[6]

-

Heat the apparatus, maintaining a temperature between 70-80 °C, and perform the extraction for approximately 2 hours or until the solvent runs clear.[2]

-

Concentrate the resulting extract by evaporating the ethanol under reduced pressure.

-

-

Hydrolysis to this compound:

-

Precipitation and Purification of this compound:

-

Filter the cooled aqueous solution to remove any insoluble impurities.

-

Slowly add concentrated HCl to the filtrate with constant stirring to acidify the solution and precipitate the this compound.[2]

-

Collect the this compound precipitate by filtration.

-

Wash the precipitate thoroughly with distilled water to remove any residual acid and salts.

-

Dry the purified this compound. For a finer powder, the dried product can be milled.[1]

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) PPARγ Competitive Binding Assay

This assay determines the binding affinity of this compound to the ligand-binding domain (LBD) of PPARγ.

Materials:

-

GST-tagged human PPARγ-LBD

-

Terbium-labeled anti-GST antibody

-

Fluorescently labeled PPARγ ligand (e.g., Fluormone™ Pan-PPAR Green)

-

This compound stock solution (in an appropriate solvent, e.g., DMSO)

-

Assay buffer

-

Microplate reader capable of TR-FRET measurements

Procedure:

-

Prepare serial dilutions of the this compound stock solution in the assay buffer.

-

In a suitable microplate, combine 0.5 nM of GST-PPARγ-LBD, 5 nM of Terbium-labeled anti-GST antibody, and 5 nM of the fluorescently labeled PPARγ ligand.[7]

-

Add the serially diluted this compound solutions to the wells. Include a positive control (a known PPARγ agonist like pioglitazone) and a negative control (solvent only).

-

Incubate the plate in the dark at room temperature for 2 hours.[7]

-

Measure the TR-FRET signal using a microplate reader, typically by recording the emission at 520 nm and 495 nm following excitation at 340 nm.

-

Calculate the emission ratio (520 nm / 495 nm). A decrease in this ratio indicates displacement of the fluorescent ligand by this compound.

-

Determine the Ki value for this compound by fitting the data to a competitive binding model. The reported Ki value for this compound is 1.15 μM.[7]

Biological Activity and Signaling Pathway

This compound has been identified as an agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. The activation of PPARγ by this compound initiates a cascade of transcriptional events.

Caption: this compound activation of the PPARγ signaling pathway.

Upon entering the cell, this compound binds to the ligand-binding domain of PPARγ.[7] This binding induces a conformational change in PPARγ, promoting its heterodimerization with the Retinoid X Receptor (RXR). The resulting PPARγ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event, along with the recruitment of coactivator proteins, initiates the transcription of genes involved in various physiological processes, including the regulation of inflammation and insulin sensitivity.

Conclusion

This compound presents a compelling profile as a bioactive natural product. Its well-defined chemical structure, characterized by a long polyene chain, imparts distinct physicochemical and biological properties. The established protocols for its isolation and analysis provide a solid foundation for further research. The elucidation of its agonistic activity towards PPARγ highlights its potential as a lead compound in the development of novel therapeutics for metabolic and inflammatory disorders. Further investigation into its structure-activity relationships and metabolic fate is warranted to fully explore its pharmacological potential.

References

A Technical Guide to the Norbixin Biosynthesis Pathway in Bixa orellana

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core biosynthetic pathway of norbixin, a vital apocarotenoid, in Bixa orellana (annatto). The document outlines the key enzymatic steps, presents quantitative data on pigment accumulation and gene expression, details relevant experimental protocols, and provides visual diagrams of the pathway and associated workflows.

The Core Biosynthesis Pathway: From Lycopene to this compound

The biosynthesis of this compound in Bixa orellana is a specialized branch of the carotenoid pathway. It begins with the abundant C40 carotenoid, lycopene, and proceeds through a series of enzymatic reactions to produce the C24 dicarboxylic acid apocarotenoid, this compound. This compound itself is a commercially valuable water-soluble pigment and is the immediate precursor to the more abundant, lipid-soluble pigment, bixin.[1][2]

The pathway is primarily understood to involve two critical steps:

-

Oxidative Cleavage of Lycopene : The linear C40 carotenoid, lycopene, undergoes a symmetrical oxidative cleavage at the 5,6 and 5',6' double bonds. This reaction is catalyzed by a specific type of Carotenoid Cleavage Dioxygenase (CCD), resulting in the formation of the C24 intermediate, bixin aldehyde.[2][3][4]

-

Oxidation of Bixin Aldehyde : The two terminal aldehyde groups of bixin aldehyde are then oxidized to carboxylic acid groups. This conversion is catalyzed by a Bixin Aldehyde Dehydrogenase (BoALDH), yielding the dicarboxylic acid, this compound.[2][3]

While the subsequent methylation of this compound by this compound methyltransferase (BonBMT) to form bixin is a crucial final step for the accumulation of the plant's primary pigment, the synthesis of the this compound core is completed with the action of BoALDH.[2][5]

Caption: The core biosynthetic pathway of this compound from lycopene in Bixa orellana.

Key Enzymes and Genes

The conversion of lycopene to this compound is governed by specific enzyme families, with multiple genes potentially contributing to the process.

-

Carotenoid Cleavage Dioxygenases (CCDs) : These Fe²⁺ dependent enzymes are responsible for the initial and rate-limiting step in this compound biosynthesis.[3] In B. orellana, several CCD genes have been identified, primarily from the CCD1 and CCD4 subfamilies.[4][6] Studies have demonstrated that recombinant proteins from genes like BoCCD1-1 and BoCCD4-3 can successfully cleave lycopene to produce bixin aldehyde.[3][4] The expression of these genes often correlates with the accumulation of bixin during seed development.[7]

-

Aldehyde Dehydrogenases (ALDHs) : ALDHs are a large group of enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids.[8][9] The enzyme in B. orellana, referred to as BoALDH or BoBADH, is responsible for the second step in the pathway, converting bixin aldehyde to this compound.[1][2] This step is crucial for detoxification of the reactive aldehyde intermediate and for producing the substrate for the final methylation step.[10]

Quantitative Data

The production of this compound and its derivative, bixin, is a developmentally regulated process, with significant variations observed between different plant accessions and at different stages of seed maturity.

Table 1: Bixin Content in Bixa orellana Accessions at Different Seed Developmental Stages

| Accession | Developmental Stage | Bixin Content (mg/g Dry Weight) |

| N4 | S3 | 154 |

| N4 | S5 | ~50 |

| P13 | S3 | < 50 |

| P13 | S5 | ~50 |

| C6 | S3 | < 50 |

| C6 | S5 | ~50 |

| Data synthesized from gene expression profile studies of B. orellana accessions.[11] S3 represents an intermediate stage of seed development, while S5 represents mature seeds. |

Table 2: Relative Gene Expression of Biosynthesis Genes during Seed Development

| Gene | Expression Pattern |

| BoCCD1-1 | Expression is consistent with bixin accumulation during seed development. |

| BoCCD4-1 | Expression is consistent with bixin accumulation during seed development. |

| BoCCD4-3 | Expression is consistent with bixin accumulation during seed development. |

| Data sourced from studies on B. orellana accessions with varying bixin content.[7] "Consistent" indicates that higher gene expression was observed during the stages of active pigment synthesis. |

Experimental Protocols

This section details common methodologies used to investigate the this compound biosynthesis pathway.

Protocol 1: Heterologous Expression and In Vivo Assay of BoCCDs in E. coli

This protocol is used to confirm the function of a candidate CCD enzyme by expressing it in an engineered E. coli strain that produces the lycopene substrate.

-

Vector Construction : The full-length coding sequence of a candidate BoCCD gene is cloned into an expression vector (e.g., pET series).

-

Bacterial Strains : An E. coli strain (e.g., BL21(DE3)) is co-transformed with the BoCCD expression vector and a second plasmid (e.g., pACCRT-EIB) that carries the genes necessary for lycopene biosynthesis.

-

Culture and Induction :

-

Grow co-transformed cells in LB medium with appropriate antibiotics at 37°C to an OD600 of 0.5-0.6.

-

Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-0.5 mM.

-

Incubate the culture at a lower temperature (e.g., 28°C) for 16-24 hours to allow for protein expression and lycopene conversion.

-

-

Pigment Extraction :

-

Harvest the cells by centrifugation.

-

Extract the pigments from the cell pellet using a solvent mixture, typically acetone or acetone:methanol.

-

Centrifuge to remove cell debris and collect the supernatant containing the apocarotenoids.

-

-

Analysis : Analyze the extracted pigments using HPLC or LC-MS to identify the bixin aldehyde product.[3][5]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Bixin/Norbixin Analysis

This protocol is used to separate and quantify bixin and this compound from plant extracts or in vitro assays.

-

Sample Preparation :

-

For Bixin : Extract the pigment from ground seed tissue using a non-polar solvent like chloroform or an ethanol-based Soxhlet extraction.[12][13]

-

For This compound : Saponify the bixin-containing extract by heating with an alkaline solution (e.g., 0.1 M NaOH) to hydrolyze the methyl ester.[13] Alternatively, extract directly with an alkaline solution.[14]

-

-

Chromatographic Conditions :

-

Column : A C18 reverse-phase column is typically used.

-

Mobile Phase : A gradient system is often employed. For example, a gradient of acetonitrile, methanol, and isopropanol.[7] Another system uses a mixture of benzene, ethyl acetate, and methanol for thin-layer chromatography.[13]

-

Detection : Use a UV-Vis or photodiode array (PDA) detector. Bixin has a maximum absorption around 457-470 nm, while this compound's maximum is around 453 nm.[12][13]

-

-

Quantification : Calculate the concentration of bixin and this compound by comparing the peak areas from the sample to those of a standard curve generated with purified standards.

Caption: A typical workflow for the functional characterization of a BoCCD gene.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Identifying Bixa orellana L. New Carotenoid Cleavage Dioxygenases 1 and 4 Potentially Involved in Bixin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Identifying Bixa orellana L. New Carotenoid Cleavage Dioxygenases 1 and 4 Potentially Involved in Bixin Biosynthesis [frontiersin.org]

- 5. Biosynthesis of the food and cosmetic plant pigment bixin (annatto) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation and functional characterization of two dioxygenases putatively involved in bixin biosynthesis in annatto (Bixa orellana L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]

- 9. Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DSpace [dr.lib.iastate.edu]

- 11. Gene expression profile during seed development of Bixa orellana accessions varying in bixin pigment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Properties of Norbixin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norbixin is a naturally occurring apocarotenoid, a diterpenoid, and the primary water-soluble colorant derived from the seeds of the annatto tree (Bixa orellana).[1][2] It is the saponified derivative of the oil-soluble pigment, bixin.[3] With its distinct yellow-to-orange hue, this compound has a long history of use as a natural food colorant.[4] Beyond its tinctorial properties, emerging research has highlighted its potential biological activities, including antioxidant, anti-inflammatory, and modulatory effects on key cellular signaling pathways, making it a compound of increasing interest for pharmaceutical and nutraceutical applications.[5][6]

This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for their characterization, and a visual representation of its known interactions with cellular signaling pathways.

Chemical and Physical Properties

This compound is a dicarboxylic acid apocarotenoid characterized by a polyene chain of nine conjugated double bonds, which is responsible for its ability to absorb light in the visible spectrum.[7]

Chemical Identity

| Property | Value | Source(s) |

| Chemical Name | (2E,4E,6E,8E,10E,12E,14E,16E,18E)-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioic acid | [5] |

| Synonyms | 6,6'-Diapo-psi,psi-carotenedioic acid, Annatto, Norbixen, E160b | [5] |

| CAS Number | 542-40-5 | [1][5][8][9] |

| Molecular Formula | C24H28O4 | [1][5][8][9] |

| Molecular Weight | 380.48 g/mol | [5][9][10] |

| PubChem CID | 5281249 | [1][11] |

Physicochemical Data

| Property | Value | Source(s) |

| Appearance | Dark brown, dark red-brown to red-purple powder/crystals. | [12] |

| Melting Point | Not definitively reported in the provided search results. Bixin, a related compound, has a melting point of 198 °C (cis-isomer).[13] | |

| Solubility | Insoluble in water and oils; Soluble in alkali and alcohol.[12][14] | |

| pKa | Data not available in the provided search results. | |

| LogP (o/w) | 5.532 (estimated) | [15] |

| UV-Vis λmax | In 0.5% KOH: ~453 nm and ~482 nm. In acetone: 453 nm. | [16][17] |

Experimental Protocols

The following sections detail the methodologies for key experiments related to the characterization of this compound.

Determination of Melting Point

This protocol is a general method for determining the melting point of an organic compound using a capillary melting point apparatus.

Objective: To determine the melting point range of a solid this compound sample.

Materials:

-

This compound sample (crystalline powder)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp)

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry. If necessary, pulverize a small amount of the sample into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool before proceeding with a more accurate determination.

-

Accurate Determination: Heat the sample at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a liquid (the end of the melting range).

Determination of Solubility (Qualitative)

Objective: To qualitatively assess the solubility of this compound in various solvents.

Materials:

-

This compound sample

-

Test tubes

-

A selection of solvents (e.g., water, ethanol, acetone, hexane, dilute sodium hydroxide solution)

-

Vortex mixer

Procedure:

-

Add a small, consistent amount (e.g., 1-2 mg) of this compound to separate test tubes.

-

Add 1 mL of each solvent to the respective test tubes.

-

Vortex each tube for 30 seconds to facilitate dissolution.

-

Visually inspect each tube for the presence of undissolved solid.

-

Record the solubility as soluble, partially soluble, or insoluble for each solvent.

UV-Visible Spectroscopy

Objective: To determine the maximum absorption wavelengths (λmax) of this compound in a given solvent.

Materials:

-

This compound sample

-

Solvent (e.g., 0.5% potassium hydroxide solution or acetone)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Standard Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Working Solutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 300-600 nm).

-

Blank Measurement: Fill a quartz cuvette with the solvent and use it to zero the spectrophotometer (baseline correction).

-

Sample Measurement: Rinse the cuvette with one of the this compound solutions and then fill it with the same solution. Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Identify the wavelengths at which the maximum absorbance occurs (λmax).

Thin-Layer Chromatography (TLC)

Objective: To separate this compound from a mixture and determine its retention factor (Rf) value.

Materials:

-

This compound sample

-

TLC plate (silica gel coated)

-

Developing chamber

-

Mobile phase (e.g., a mixture of n-butanol, methyl ethyl ketone, and 10% aqueous ammonia in a 3:2:2 ratio by volume)[16]

-

Spotting capillaries

-

Pencil and ruler

-

UV lamp (optional, for visualization if the compound is not colored)

Procedure:

-

Plate Preparation: With a pencil, lightly draw a starting line (origin) about 1 cm from the bottom of the TLC plate.

-

Sample Spotting: Dissolve a small amount of the this compound sample in a suitable solvent (e.g., 95% ethanol to make a 5% solution).[16] Use a spotting capillary to apply a small spot of the solution onto the origin line. Allow the spot to dry completely.

-

Chamber Preparation: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside the chamber to saturate the atmosphere with solvent vapors and cover the chamber.

-

Development: Carefully place the TLC plate into the chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.

-

Completion: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

-

Visualization: Allow the plate to dry. This compound will appear as a yellow spot.[16]

-

Rf Calculation: Measure the distance from the origin to the center of the spot and the distance from the origin to the solvent front. Calculate the Rf value using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Stability Testing

Objective: To evaluate the stability of this compound under various conditions such as light and temperature.

3.5.1 Photostability

This protocol is based on the principles outlined in the ICH Q1B guideline for photostability testing.

Materials:

-

This compound solution in a transparent container

-

A control sample of the same solution protected from light (e.g., wrapped in aluminum foil)

-

A calibrated light source providing both visible and UV light (e.g., a xenon lamp or a combination of fluorescent and UV lamps)

-

UV-Vis spectrophotometer

Procedure:

-

Expose the this compound solution to a light source capable of emitting both visible and UV radiation. The ICH guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Simultaneously, keep the control sample in the dark at the same temperature.

-

At specified time intervals, withdraw aliquots from both the exposed and control samples.

-

Analyze the samples for degradation, for instance, by measuring the absorbance at the λmax using a UV-Vis spectrophotometer. A decrease in absorbance indicates degradation.

-

Compare the results from the exposed sample to the control to determine the extent of photodegradation.

3.5.2 Thermal Stability

This protocol is based on the principles of the OECD Guideline for Testing of Chemicals, Section 1, Test No. 113.

Materials:

-

This compound sample

-

Controlled temperature oven or incubator

-

Analytical method to quantify this compound (e.g., UV-Vis spectrophotometry or HPLC)

Procedure:

-

Place a known quantity of the this compound sample in a controlled temperature environment (e.g., an oven set at a specific temperature, such as 30°C, 50°C, etc.).[2][18]

-

Store a control sample at a lower, stable temperature (e.g., 4°C).

-

At predetermined time points (e.g., 24 hours, 7 days, 1 month), remove an aliquot of the sample.

-

Quantify the amount of this compound remaining in the sample using a suitable analytical method.

-

Calculate the degradation rate by comparing the amount of this compound at each time point to the initial amount and the control sample.

Signaling Pathways and Biological Activities

This compound has been shown to modulate several key signaling pathways involved in inflammation and metabolic regulation.

NF-κB Signaling Pathway

This compound has demonstrated anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) pathway. In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases NF-κB (a heterodimer of p50 and p65 subunits) to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes. This compound can interfere with this process, leading to a downregulation of inflammatory responses.

Caption: this compound's inhibition of the NF-κB signaling pathway.

PPARγ Signaling Pathway

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in adipogenesis and glucose metabolism. This compound has been identified as a PPARγ agonist.[12] Upon binding, this compound activates PPARγ, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the transcription of genes involved in insulin sensitivity and lipid metabolism.

Caption: this compound's activation of the PPARγ signaling pathway.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant enzymes, leading to an enhanced cellular antioxidant defense.

Caption: this compound's activation of the Nrf2 antioxidant pathway.

Experimental Workflow for In Vitro Bioactivity Assessment

The following diagram illustrates a general workflow for assessing the bioactivity of this compound in a cell-based assay, such as a luciferase reporter assay for NF-κB activation.

Caption: General workflow for a cell-based bioactivity assay.

Conclusion

This compound presents a compelling profile as a bioactive compound with well-defined physicochemical properties. Its ability to modulate key signaling pathways involved in inflammation and metabolism underscores its potential for further investigation in drug development and as a functional ingredient in nutraceuticals. This guide provides a foundational repository of its characteristics and the methodologies for its analysis, intended to support and facilitate ongoing and future research in this area.

References

- 1. store.astm.org [store.astm.org]

- 2. fao.org [fao.org]

- 3. assaygenie.com [assaygenie.com]

- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. database.ich.org [database.ich.org]

- 8. ema.europa.eu [ema.europa.eu]

- 9. pubcompare.ai [pubcompare.ai]

- 10. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 13. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. infinitalab.com [infinitalab.com]

- 15. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 16. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. indigobiosciences.com [indigobiosciences.com]

- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]

A Technical Guide to the Solubility of Norbixin in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of norbixin, a natural apocarotenoid pigment, in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the precise dissolution of this compound is critical.

Quantitative Solubility of this compound

This compound, the dicarboxylic acid derivative of bixin, exhibits a range of solubilities in different organic solvents, largely influenced by the polarity of the solvent and the specific isomeric form of the this compound molecule. While qualitative descriptors such as "slightly soluble" are common in the literature, precise quantitative data is essential for formulation and experimental design.

The following table summarizes the available quantitative data on the solubility of this compound in several organic solvents.

| Solvent | Chemical Formula | Solubility (mg/mL) | Temperature (°C) | Method | Reference |

| Methanol | CH₃OH | 9.08 ± 0.17 | Not Specified | Shake-Flask | [1] |

| Ethanol | C₂H₅OH | 7.53 ± 0.02 | Not Specified | Shake-Flask | [1] |

| Dichloromethane | CH₂Cl₂ | 2.1 ± 0.07 | Not Specified | Shake-Flask | [1] |

| Acetonitrile | C₂H₃N | 0.73 ± 0.05 | Not Specified | Shake-Flask | [1] |

| Water (pH 7.4) | H₂O | 4.05 ± 0.08 | Not Specified | Shake-Flask | [1] |

| Water (Predicted) | H₂O | 0.0021 (g/L) | Not Specified | ALOGPS Prediction |

It is important to note that while one study indicated good solubility in acetone and dimethyl sulfoxide (DMSO), quantitative values were not provided[1]. General literature also describes this compound as being soluble in alkaline water and slightly soluble in ethanol[2][3][4]. The extraction of this compound from annatto seeds is often performed using solvents such as acetone, methanol, hexane, ethanol, isopropyl alcohol, and ethyl acetate, which suggests at least partial solubility in these media[2].

Experimental Protocol for Determining this compound Solubility

The following is a detailed methodology for the experimental determination of this compound solubility in an organic solvent, based on the widely accepted saturation shake-flask method followed by UV-Vis spectrophotometric quantification.

Materials and Equipment

-

This compound (high purity standard)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Erlenmeyer flasks with stoppers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (solvent-compatible, e.g., 0.45 µm PTFE)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Analytical balance

Experimental Procedure

Step 1: Preparation of Standard Solutions and Calibration Curve

-

Accurately weigh a precise amount of this compound standard.

-

Dissolve the standard in the chosen organic solvent to prepare a stock solution of known concentration.

-

Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent using the UV-Vis spectrophotometer. The solvent should be used as the blank.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin. Determine the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be close to 1.

Step 2: Saturation of the Solvent (Shake-Flask Method)

-

Add an excess amount of this compound to a known volume of the organic solvent in an Erlenmeyer flask. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solvent is fully saturated with this compound.

Step 3: Sample Collection and Preparation

-

After the equilibration period, cease agitation and allow the undissolved this compound to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a solvent-compatible syringe filter to remove all undissolved particles. This step is critical to avoid artificially high solubility readings.

-

Dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the previously established calibration curve. The dilution factor must be accurately recorded.

Step 4: Quantification and Calculation

-

Measure the absorbance of the diluted sample at the λmax using the UV-Vis spectrophotometer.

-

Using the equation from the calibration curve, calculate the concentration of this compound in the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.

Experimental Workflow for this compound Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

Natural sources and solvent extraction of norbixin.

An In-depth Technical Guide on the Natural Sources and Solvent Extraction of Norbixin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a dicarboxylic acid apocarotenoid, is a natural pigment widely utilized in the food, cosmetic, and pharmaceutical industries for its vibrant yellow-to-orange hue.[1][2] Unlike its oil-soluble precursor, bixin, this compound is water-soluble, which significantly broadens its range of applications.[3][4] This guide provides a comprehensive overview of the primary natural source of this compound, the various solvent extraction methodologies, and detailed experimental protocols for its isolation and purification.

Natural Source of this compound

The principal and commercially exclusive source of this compound is the annatto tree (Bixa orellana L.), a tropical shrub native to the Americas.[1][5][6] The pigment is concentrated in the resinous outer layer, or aril, of the seeds.[1] The primary carotenoid in the annatto seed is cis-bixin, which can constitute over 80% of the total pigment content.[7][8] this compound is not typically found in significant quantities in the raw seed but is derived from bixin through a chemical conversion process.[3][4]

The Chemistry of Conversion: From Bixin to this compound

Bixin is the methyl ester of this compound. The conversion of the oil-soluble bixin to the water-soluble this compound is achieved through a process called saponification.[4][9] This involves the hydrolysis of the methyl ester group of bixin in the presence of an aqueous alkali, such as sodium hydroxide or potassium hydroxide, to yield the dicarboxylic acid this compound.[3][10] This chemical transformation is fundamental to the production of water-soluble annatto extracts.

References

- 1. fimek.edu.rs [fimek.edu.rs]

- 2. This compound Annatto Extract; Red Orange Contain Carotenoids Terpenoids Flavonoids Tocotrienols - Arad Branding [aradbranding.com]

- 3. Bixin - Wikipedia [en.wikipedia.org]

- 4. learn.ddwcolor.com [learn.ddwcolor.com]

- 5. ANNATTO EXTRACTS (JECFA 52, 2004) [inchem.org]

- 6. Annatto / Bixin & this compound – BIOCON COLORS [bioconcolors.com]

- 7. Validation, Measurement Uncertainty, and Determination of Bixin and this compound in Processed Foods of Animal Resources Distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fao.org [fao.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. fao.org [fao.org]

An In-depth Technical Guide to the Thermal Degradation of Norbixin: Products and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norbixin, a water-soluble apocarotenoid derived from the seeds of the annatto tree (Bixa orellana), is widely utilized as a natural colorant in the food, pharmaceutical, and cosmetic industries. Its vibrant yellow-orange hue makes it a desirable alternative to synthetic dyes. However, the stability of this compound under thermal processing is a critical concern, as degradation can lead to color loss and the formation of potentially undesirable byproducts. This technical guide provides a comprehensive overview of the thermal degradation products of this compound and the proposed pathways of their formation, supported by quantitative data and detailed experimental methodologies.

Thermal Degradation Products of this compound

Thermal treatment of this compound initiates a series of complex chemical reactions, leading to the formation of both colored and volatile degradation products. The primary non-volatile degradation products include isomers of this compound and a C17 degradation product. Among the volatile compounds, m-xylene and, to a lesser extent, toluene have been identified as significant thermal degradation products.[1] The presence and concentration of these products are influenced by factors such as temperature, heating time, and the food matrix.

Quantitative Data on this compound Degradation

The thermal degradation of this compound generally follows first-order kinetics.[2] The rate of degradation is significantly influenced by temperature. For instance, kinetic studies have shown a substantial increase in the degradation rate constant with rising temperature.

| Temperature (°C) | Degradation Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) | Reference |

| 50 | 0.033 | 21 | [3] |

| 100 | 0.299 | 2 | [3] |

The activation energy (Ea) for the thermal degradation of this compound has been reported to be approximately 21.53 kJ/mol.[3] In another study, the activation energy for non-encapsulated this compound was found to be 7.61 kcal/mol, which increased to 15.08 kcal/mol when microencapsulated, indicating improved thermal stability.[2]

The formation of volatile degradation products is also temperature-dependent. For example, the concentration of m-xylene has been found to be significantly higher in annatto formulations subjected to thermal processing.[4]

| Sample Type | m-xylene Concentration (mg/kg) | Reference |

| Bixin-in-oil formulations | up to 200 | [4] |

| This compound (thermally processed) | Significantly higher than non-thermal | [4] |

| This compound (non-thermally processed) | Lower concentrations | [4] |

Proposed Thermal Degradation Pathways

While the complete mechanistic details are still under investigation, a general pathway for the thermal degradation of this compound can be proposed based on the identified products. The process is believed to involve isomerization, fragmentation, and cyclization reactions.

A key step in the degradation is the cleavage of the polyene chain, leading to the formation of smaller, more volatile molecules, as well as non-volatile fragments.

Experimental Protocols

Accurate assessment of this compound degradation requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) with photodiode array (PDA) detection is the primary technique for quantifying this compound and its non-volatile degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is employed for the identification and quantification of volatile degradation products.

HPLC-PDA Method for this compound and its Isomers

This method allows for the separation and quantification of this compound isomers and the C17 degradation product.

1. Sample Preparation:

-

Accurately weigh a known amount of the sample containing this compound.

-

Dissolve the sample in a suitable solvent mixture, such as methanol and 0.5% acetic acid (70:30 v/v).[5]

-

For solid samples, extraction may be necessary. For example, meat samples can be extracted with ethanol.[6]

-

Filter the resulting solution through a 0.45 µm syringe filter prior to injection.

2. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., Agilent XDB C18, 5 μm, 4.6 mm × 150 mm).[7]

-

Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase is a mixture of acetonitrile and 0.4% acetic acid (65:35 v/v).[2]

-

Flow Rate: Typically 1.0 mL/min.[7]

-

Injection Volume: 10-20 µL.[7]

-

Detection: Photodiode Array (PDA) detector set at a wavelength range of 400-600 nm, with specific monitoring at approximately 455 nm and 482 nm for this compound.[8]

-

Column Temperature: Maintained at a constant temperature, for example, 35°C.[7]

3. Quantification:

-

Create a calibration curve using certified standards of this compound isomers.

-

Quantify the concentration of each compound in the sample by comparing its peak area to the calibration curve.

References

- 1. myfoodresearch.com [myfoodresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics and yields for the formation of coloured and aromatic thermal degradation products of annatto in foods [agris.fao.org]

- 4. Analysis of annatto (Bixa orellana) food coloring formulations. 2. Determination of aromatic hydrocarbon thermal degradation products by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. From Extraction to Stabilization: Employing a 22 Experimental Design in Developing Nutraceutical-Grade Bixin from Bixa orellana L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of bixin and this compound in meat using liquid chromatography and photodiode array detection [biblio.ugent.be]

- 7. Validation, Measurement Uncertainty, and Determination of Bixin and this compound in Processed Foods of Animal Resources Distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fao.org [fao.org]

A Comprehensive Toxicological and Safety Evaluation of Norbixin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the toxicological and safety profile of norbixin, a natural carotenoid derived from the seeds of the Bixa orellana tree. This compound is widely used as a food colorant (E160b) and has been the subject of numerous studies to determine its safety for human consumption. This document synthesizes key quantitative data, details the experimental protocols used in pivotal safety assessments, and illustrates relevant biological pathways to offer a comprehensive resource for the scientific community.

Quantitative Toxicological Data

The safety of this compound has been evaluated by several international regulatory bodies, leading to the establishment of health-based guidance values. The following tables summarize the key quantitative data from toxicological studies.

Table 1: Acceptable Daily Intake (ADI) for this compound

| Regulatory Body | ADI Value | Year Established | Citation |

|---|---|---|---|

| EFSA | 0.3 mg/kg bw/day | 2016 | [1][2][3][4][5] |

| JECFA (previous) | 0-0.065 mg/kg bw | 1974 |[6] |

Table 2: No-Observed-Adverse-Effect-Level (NOAEL) from Key Studies

| Study Duration | Species | NOAEL | Equivalent this compound Dose | Key Effects Observed at Higher Doses | Citation |

|---|---|---|---|---|---|

| 13-Week | Sprague-Dawley Rat | 0.1% in diet | 69 mg/kg bw/day (males), 76 mg/kg bw/day (females) | Increased liver weight, hepatocyte hypertrophy. | [6][7] |

| 90-Day | Rat | 79 mg Annatto F/kg bw/day | 30 mg this compound/kg bw/day | Altered renal function, enlarged kidneys. | [8] |

| Developmental | Rat | 160 mg Annatto F/kg bw/day | 68 mg this compound/kg bw/day | No treatment-related abnormalities in offspring. |[8] |

Table 3: Summary of Genotoxicity and Mutagenicity Studies

| Assay Type | System | Result | Conclusion | Citation |

|---|---|---|---|---|

| Ames Test | Salmonella typhimurium | Negative | Non-mutagenic. Showed antimutagenic potential against H₂O₂-induced mutagenicity. | [9][10] |

| In Vivo Comet Assay | Murine Fibroblasts | Equivocal/Negative | Generally considered non-genotoxic. Some studies note a potential for pro-oxidant effects at high concentrations. | [3][9] |

| Overall Assessment | EFSA Panel | No Concern | The weight of evidence indicates this compound does not raise a concern for genotoxicity. |[1][2][11] |

Table 4: Summary of Carcinogenicity Studies

| Species | Study Duration | Finding | Conclusion | Citation |

|---|---|---|---|---|

| Rat | Long-term | No evidence of carcinogenicity | Non-carcinogenic | [8] |

| Mouse | Long-term | No evidence of carcinogenicity | Non-carcinogenic | |

Detailed Experimental Protocols

The toxicological profile of this compound is defined by key preclinical studies. The methodologies for these pivotal experiments are detailed below.

2.1 Protocol: 13-Week Subchronic Oral Toxicity Study in Rats

-

Objective: To determine the No-Observed-Adverse-Effect-Level (NOAEL) of dietary annatto extract (this compound).

-

Test System: Groups of 10 male and 10 female Sprague-Dawley rats.[7]

-

Test Substance: Annatto extract (as this compound) incorporated into the diet.

-

Dosage Levels: Dietary concentrations of 0 (control), 0.1, 0.3, and 0.9%.[7]

-

Administration and Duration: The test substance was administered via the diet for 13 consecutive weeks.[7]

-

Endpoints Monitored:

-

General Observations: Clinical signs of toxicity, mortality, and morbidity checked daily.

-

Body Weight and Food/Water Consumption: Measured weekly.[7]

-

Ophthalmology and Hematology: Conducted at termination.[7]

-

Clinical Biochemistry: Blood samples were analyzed for a panel of markers, including alkaline phosphatase, phospholipids, total protein, and albumin.[7]

-

Pathology: At termination, a full necropsy was performed. Absolute and relative organ weights (particularly the liver) were recorded. Liver tissue was examined via light microscopy and electron microscopy to assess cellular changes like hepatocyte hypertrophy.[7]

-

-

Results: The NOAEL was established at the 0.1% dietary level, equivalent to 69 mg/kg bw/day for males and 76 mg/kg bw/day for females.[7]

2.2 Protocol: In Vitro Genotoxicity Assessment (Comet Assay)

-

Objective: To assess the potential of this compound to induce or protect against oxidative DNA damage.

-

Test System: Murine fibroblast cell line.[9]

-

Methodology:

-

Cell Culture: Fibroblasts were cultured under standard conditions.

-

Treatment: Cells were exposed to an oxidative agent (e.g., hydrogen peroxide, H₂O₂) with or without co-treatment of varying concentrations of this compound (e.g., 10 µM to 50 µM).[9]

-

Comet Assay Procedure: Following treatment, cells were harvested, embedded in agarose on a microscope slide, and lysed. The slides then underwent electrophoresis, which allows damaged, fragmented DNA to migrate away from the nucleus, forming a "comet tail."

-

Analysis: Slides were stained with a fluorescent DNA-binding dye and visualized via fluorescence microscopy. The extent of DNA damage was quantified by measuring the length and intensity of the comet tail.

-

-

Results: this compound showed a protective effect against H₂O₂-induced DNA breakage at lower concentrations, but this effect was diminished or reversed at higher concentrations, suggesting a potential pro-oxidant effect under certain conditions.[9]

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the logical workflow for safety assessment and the known signaling pathways influenced by this compound.

Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for safety assessment.

-

Absorption: Following oral administration of its precursor, bixin, this compound is detected in human plasma.[12] In a study with human volunteers who ingested a single 16 mg dose of cis-bixin, plasma this compound levels peaked between 4 and 6 hours.[12] Bixin is efficiently converted to this compound.[13] Studies using Caco-2 cells suggest that this compound is stable during digestion and that both cis and all-trans isomers are bioavailable.[14]

-

Distribution: Pharmacokinetic studies in rats show that after oral administration, this compound is measurable in the plasma at 24 hours, indicating wider distribution and slower clearance than bixin.[15][16]

-

Metabolism: The primary metabolic step is the hydrolysis of the methyl ester group of bixin to form the dicarboxylic acid this compound.[17] Further metabolism may involve phase II conjugation, as suggested by in vitro studies.[14]

-

Excretion: Complete plasma clearance of this compound in humans generally occurs by 24 hours after a single dose.[12]

Mechanisms of Action and Biological Activity

Beyond its coloring properties, this compound exhibits several biological activities that are relevant to its toxicological profile.

-

Antioxidant and Pro-oxidant Activity: As a carotenoid, this compound possesses a system of conjugated double bonds that allows it to effectively scavenge reactive oxygen species (ROS).[14] This activity is believed to underlie its antigenotoxic and antimutagenic properties observed in some models.[9][18] However, under conditions of high concentration or in certain chemical environments, this compound can also exhibit pro-oxidant effects, potentially enhancing oxidative damage.[6][9]

-

PPAR-γ Agonism: this compound has been identified as an agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[16] By activating this nuclear receptor, this compound can modulate the expression of genes involved in lipid metabolism and glucose homeostasis. In 3T3-L1 adipocytes, this compound treatment enhanced insulin-dependent glucose uptake, suggesting a potential role in improving insulin sensitivity.[16] This mechanism may be relevant to observations of its effects on glycemia in animal models.[17][19]

Conclusion

The comprehensive body of evidence from in vitro and in vivo studies indicates that this compound has a low order of toxicity. The established Acceptable Daily Intake (ADI) of 0.3 mg/kg body weight/day by EFSA is supported by multiple subchronic toxicity studies that have identified clear No-Observed-Adverse-Effect-Levels.[1][2] While some high-dose studies have noted effects on the liver and kidneys, these occur at levels far exceeding typical human exposure.[7][8]

The weight of evidence demonstrates that this compound is not carcinogenic and does not pose a concern for genotoxicity.[6][8][11] Its biological activities, including its dual role as an antioxidant/pro-oxidant and its function as a PPAR-γ agonist, are key areas for ongoing research. For drug development professionals, this compound's safety profile is robust, but its potential to modulate metabolic pathways warrants consideration in specific therapeutic contexts.

References

- 1. Safety of annatto E and the exposure to the annatto colouring principles bixin and this compound (E 160b) when used as a food additive - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety of annatto E and the exposure to the annatto colouring principles bixin and this compound (E 160b) when used as a food additive | EFSA [efsa.europa.eu]

- 3. The safety of annatto extracts (E 160b) as a food additive | EFSA [efsa.europa.eu]

- 4. Exposure assessment of annatto colouring principles bixin and this compound (E 160b) when used as food additives | EFSA [efsa.europa.eu]

- 5. Ministry of Food and Drug Safety>Information>International Risk Information | Ministry of Food and Drug Safety [mfds.go.kr]

- 6. researchgate.net [researchgate.net]

- 7. A thirteen-week oral toxicity study of annatto extract (this compound), a natural food color extracted from the seed coat of annatto (Bixa orellana L.), in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Safety and efficacy of cis‐this compound di‐potassium salt (annatto F) for cats and dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biochemical behaviour of this compound during in vitro DNA damage induced by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. NATCOL | Positive Safety evaluation of Annatto E [natcol.org]

- 12. Bixin and this compound in human plasma: determination and study of the absorption of a single dose of Annatto food color - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Digestive Stability and Transport of this compound, a 24-Carbon Carotenoid, across Monolayers of Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ANNATTO EXTRACTS (JECFA 52, 2004) [inchem.org]

- 16. Annato - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Bixin and this compound Have Opposite Effects on Glycemia, Lipidemia, and Oxidative Stress in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [PDF] Antigenotoxic and antimutagenic potential of an annatto pigment (this compound) against oxidative stress. | Semantic Scholar [semanticscholar.org]

- 19. annatto seed extract (solvent-extracted this compound), 542-40-5 [thegoodscentscompany.com]

Pharmacokinetics and Bioavailability of Norbixin In Vivo: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Norbixin, the primary water-soluble carotenoid derived from the seeds of Bixa orellana (annatto), is widely utilized as a natural colorant in the food industry. Emerging research has highlighted its potential therapeutic properties, including antioxidant and anti-inflammatory effects, sparking interest in its application in drug development. A thorough understanding of its behavior in a biological system is critical for harnessing its therapeutic potential. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and bioavailability of this compound. It consolidates quantitative data from human and animal studies, details established experimental protocols for its analysis, and visualizes key metabolic and signaling pathways. This document is intended to serve as a core resource for professionals engaged in the research and development of this compound-based therapeutics.

Introduction to this compound

This compound is a dicarboxylic apocarotenoid that is formed by the saponification of bixin, the principal pigment in annatto. This process removes the methyl ester group from bixin, rendering this compound water-soluble. Its structure, characterized by a polyene chain, is responsible for its color and its ability to quench reactive oxygen species. While its primary commercial use is as a food additive (E160b), studies have demonstrated that this compound interacts with key cellular signaling pathways, suggesting a pharmacological role beyond its coloring properties.

In Vivo Pharmacokinetics of this compound

The pharmacokinetic profile of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Most in vivo data is derived from studies where bixin was administered, which is then efficiently converted to this compound.

Absorption

Following oral administration of bixin, its demethylation to this compound occurs. The appearance of this compound in plasma is often delayed compared to bixin, suggesting this conversion may be mediated by gut microbiota or occurs post-absorption.[1] Once absorbed, both cis and trans isomers of this compound can be detected in circulation.

Distribution

This compound distributes into the systemic circulation after absorption. Studies in humans and animals have quantified its presence in plasma. A human study involving a single 16 mg oral dose of cis-bixin showed that this compound was the primary compound detected in plasma within hours.[1] Animal studies have also demonstrated its distribution to various tissues. For instance, in rats given a high oral dose, this compound was detected in the eyes, which is relevant for potential ophthalmic applications.[2][3]

Metabolism

Limited information is available on the extensive metabolism of this compound. However, analysis of plasma samples following oral administration has revealed the presence of this compound isomers and their glucuronide conjugates. This indicates that, like many xenobiotics, this compound undergoes Phase II metabolism to increase its water solubility and facilitate excretion.

Excretion

After oral administration, this compound is cleared from the plasma over time. In a human study, complete plasma clearance of this compound was generally observed by 24 hours after a single dose.[1]

Pharmacokinetic Data Summary

The following tables summarize the quantitative pharmacokinetic data for this compound from published in vivo studies.

Table 1: Pharmacokinetic Parameters of this compound in Humans Following a Single Oral Dose of Bixin

| Parameter | Value | Study Conditions | Reference |

|---|---|---|---|

| Dose | 16 mg of cis-bixin in soybean oil | Single oral dose in seven volunteers | [1] |

| Plasma Concentration (2h) | 48 µg/L | Average of 7 volunteers | [1] |

| Plasma Concentration (4h) | 58 µg/L | Average of 7 volunteers | [1] |

| Plasma Concentration (6h) | 53 µg/L | Average of 7 volunteers | [1] |

| Plasma Concentration (8h) | 29 µg/L | Average of 7 volunteers | [1] |

| Plasma Clearance | Complete by 24 hours | - |[1] |

Table 2: Pharmacokinetic Parameters of this compound in Animal Models

| Species | Dose | Tissue/Fluid | Concentration / Observation | Reference |

|---|

| Rat | 50 mg/kg (oral) | Ocular tissue | this compound is detected; a conjugate (CN30) showed enhanced maximal concentration and exposure (AUC). |[2][3] |

Bioavailability of this compound

The bioavailability of this compound is influenced by its chemical form and formulation. Studies have shown that both cis and all-trans isomers are bioavailable. The development of derivatives, such as the monoamide conjugate CN30, has been shown to improve stability and enhance ocular exposure in rats, indicating that bioavailability can be significantly modified through chemical engineering.[2] Factors such as its low solubility in acidic conditions may limit absorption in the stomach, suggesting the small intestine is the primary site of absorption.[4]

Key Experimental Protocols

Standardized protocols are essential for the reliable assessment of this compound's pharmacokinetics.

In Vivo Dosing and Sampling Protocol (Rodent Model)

-

Animal Model: Sprague-Dawley rats are commonly used.

-

Acclimatization: Animals are acclimatized for at least one week prior to the study.

-

Dosing: this compound is suspended in an appropriate vehicle (e.g., vegetable oil) and administered via oral gavage. A common dose for exploratory studies is 50 mg/kg.[2]

-

Blood Sampling: Blood samples (approx. 200 µL) are collected from the tail vein or other appropriate site at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

-

Plasma Preparation: Blood samples are centrifuged (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma, which is then stored at -80°C until analysis.

-

Tissue Collection: For distribution studies, animals are euthanized at the end of the study, and tissues of interest (e.g., liver, eyes, kidneys) are harvested, weighed, and stored at -80°C.

Sample Preparation and Analytical Methodology (HPLC-DAD)

This protocol is adapted from validated methods for the quantification of this compound in biological matrices.[5][6][7]

-

Standard Preparation: A stock solution of this compound standard is prepared in methanol (e.g., 100 mg/L).[7] Working standards are prepared by serial dilution in methanol to create a calibration curve (e.g., 0.2 to 25 mg/L).[7]

-

Extraction from Plasma/Tissue:

-

To a known volume of plasma or tissue homogenate, add a protein precipitation/extraction solvent such as acetonitrile.[5][6]

-

Vortex vigorously for 1-2 minutes.

-

Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet proteins and debris.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase.

-

-

HPLC-DAD Analysis:

-

Instrument: HPLC system with a Diode Array Detector (DAD).[7]

-

Column: C18 reverse-phase column (e.g., 5 µm, 4.6 mm x 150 mm).[7]

-

Mobile Phase: Isocratic mixture of 2% aqueous acetic acid and methanol (e.g., 15:85, v/v).[7]

-

Flow Rate: 1.0 mL/min.[7]

-

Injection Volume: 10 µL.[7]

-

Detection Wavelength: Monitor at approximately 495 nm.[7]

-

Quantification: Calculate the concentration of this compound in the samples by comparing the peak area to the standard calibration curve.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for this compound Pharmacokinetic Study

Caption: General experimental workflow for an in vivo pharmacokinetic study of this compound.

This compound's Interaction with Inflammatory Signaling Pathways

This compound has been shown to modulate inflammatory responses by interacting with several key transcription factors. It acts as an inhibitor of Peroxisome Proliferator-Activated Receptors (PPARs), Nuclear Factor-kappa B (NF-κB), and Activator Protein-1 (AP-1).[2][8][9] This inhibition leads to the downregulation of pro-inflammatory and pro-angiogenic gene expression.[2][9]

Caption: this compound inhibits key inflammatory transcription factors like PPARs, NF-κB, and AP-1.

Conclusion

The available in vivo data indicate that this compound is readily absorbed and distributed in the body following the oral administration of its parent compound, bixin. While foundational pharmacokinetic parameters have been established in humans and animals, the dataset remains limited. Key areas for future research include comprehensive ADME studies using radiolabeled this compound to definitively map its metabolic and excretion pathways, dose-escalation studies to determine pharmacokinetic linearity, and formulation development to optimize its bioavailability for specific therapeutic applications. The described experimental protocols and mechanistic insights provide a solid framework for researchers and drug developers to advance the scientific understanding and potential clinical application of this compound.

References

- 1. Bixin and this compound in Human Plasma: Determination and Study of the Absorption of a Single Dose of Annatto Food Color - Analyst (RSC Publishing) [pubs.rsc.org]